Azanium;iron;sulfate;hydrate

Analytical Chemistry Redox Titration Stability

Choose Mohr's Salt for analytical workflows requiring stable Fe²⁺. Its double-salt structure and ammonium ion buffering prevent oxidation to Fe³⁺, unlike ferrous sulfate heptahydrate. This eliminates frequent re-standardization in permanganate, dichromate, and ceric sulfate titrations, reducing systematic error in COD and chlorine analysis. Its validated Seebeck coefficient (+0.18 ± 0.04 mV K⁻¹) provides a reproducible thermogalvanic baseline. Ethanol insolubility enables precursor purification for nanoparticle synthesis. Procure ACS Reagent Grade (assay 98.5–101.5%) for volumetric analysis or high-purity (≥99.9% metals basis) for materials synthesis and redox flow battery research.

Molecular Formula FeH6NO5S-
Molecular Weight 187.96 g/mol
Cat. No. B12516802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzanium;iron;sulfate;hydrate
Molecular FormulaFeH6NO5S-
Molecular Weight187.96 g/mol
Structural Identifiers
SMILES[NH4+].O.[O-]S(=O)(=O)[O-].[Fe]
InChIInChI=1S/Fe.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2/p-1
InChIKeyJXXBNTIWCIJSHO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azanium;iron;sulfate;hydrate (Ammonium Iron(II) Sulfate Hexahydrate, Mohr‘s Salt): Composition, Characteristics, and Industrial Relevance


Azanium;iron;sulfate;hydrate, systematically referred to as ammonium iron(II) sulfate hexahydrate and commonly known as Mohr’s salt, is an inorganic double salt with the molecular formula (NH₄)₂Fe(SO₄)₂·6H₂O [1]. It comprises ferrous (Fe²⁺) and ammonium (NH₄⁺) cations coordinated with sulfate anions and six water molecules of crystallization, forming a stable, pale blue-green crystalline solid . This compound is distinguished within the broader class of iron(II) salts by its exceptional resistance to aerial oxidation and its capacity to function as a reliable analytical standard, attributes that stem from its unique double salt structure and intrinsic acidic buffering [2]. It serves as a critical reagent in analytical chemistry for redox titrations, as a precursor in materials synthesis, and as a standard in various electrochemical and industrial applications .

Azanium;iron;sulfate;hydrate (Mohr‘s Salt): Why Direct Substitution with Other Iron(II) or Iron(III) Salts Compromises Analytical and Material Performance


Generic substitution of azanium;iron;sulfate;hydrate with alternative iron salts, such as ferrous sulfate heptahydrate (FeSO₄·7H₂O) or ferric ammonium sulfate (NH₄Fe(SO₄)₂·12H₂O), is scientifically untenable due to fundamental differences in oxidation kinetics, solution chemistry, and thermodynamic behavior [1]. Unlike ferrous sulfate, which undergoes rapid aerial oxidation to ferric iron (Fe³⁺) in aqueous solution, Mohr‘s salt maintains the Fe²⁺ oxidation state for extended periods owing to the acidic buffering provided by ammonium ion hydrolysis and the stabilizing effect of its double salt crystal lattice . This intrinsic stability is a prerequisite for accurate redox titrimetry and reproducible materials synthesis, where precise Fe²⁺ concentration is paramount [2]. Furthermore, substituting ferric ammonium sulfate (FAS) or iron(III) nitrate would fundamentally alter redox potential, ligand field chemistry, and the Seebeck coefficient in thermogalvanic applications, leading to divergent and often suboptimal performance metrics [3]. The quantitative evidence presented below delineates these critical performance gaps, confirming that azanium;iron;sulfate;hydrate offers a unique combination of properties not recapitulated by its closest analogs.

Azanium;iron;sulfate;hydrate (Mohr’s Salt): Quantified Differentiation Against Alternative Iron Salts Across Key Performance Dimensions


Superior Resistance to Aerial Oxidation Compared to Ferrous Sulfate Heptahydrate

Azanium;iron;sulfate;hydrate exhibits markedly enhanced stability against aerial oxidation relative to ferrous sulfate heptahydrate (FeSO₄·7H₂O). In aqueous solution, the Fe²⁺ ions in Mohr's salt are protected from oxidation by the acidic environment (pH ~3.5-5.0) generated through ammonium ion hydrolysis, which shifts the Fe²⁺/Fe³⁺ reduction potential to approximately +0.71 V (vs. SHE) [1]. This contrasts with ferrous sulfate solutions, which rapidly oxidize to Fe³⁺, forming insoluble ferric hydroxide precipitates and rendering the solution unsuitable as a reliable analytical standard. Quantitatively, reagent-grade Mohr's salt maintains a purity of 98.5-101.5% (ACS specification) even after prolonged storage, whereas FeSO₄·7H₂O typically exhibits a decrease in effective Fe²⁺ concentration of >5% per month under ambient laboratory conditions . This differential stability is further substantiated by studies confirming that ferrous ammonium sulfate solutions retain >99% of their initial Fe²⁺ content after 48 hours of exposure to air, whereas FeSO₄ solutions under identical conditions show >15% oxidation [2].

Analytical Chemistry Redox Titration Stability

Validated Primary Standard Suitability for Redox Titrimetry Versus Non-Standard FeSO₄

Azanium;iron;sulfate;hydrate meets the rigorous criteria for use as a primary standard in redox titrimetry, a designation not applicable to ferrous sulfate heptahydrate due to its inherent instability and variable composition . Studies evaluating the purity and uniformity of commercially available ferrous ammonium sulfate hexahydrate confirm its suitability as a solid standard reductant, with weighed quantities accurately reacting stoichiometrically with primary standard potassium dichromate [1]. In contrast, FeSO₄·7H₂O cannot be used as a primary standard because its Fe²⁺ content is not constant and it cannot be obtained in a sufficiently pure and stable form [2]. ACS Reagent Grade specifications for Mohr's salt require an assay of 98.5-101.5%, with stringent limits on phosphate (≤0.003%) and calcium (≤0.005%) impurities, ensuring consistent molar mass and stoichiometric reliability .

Analytical Chemistry Volumetric Analysis Standardization

Quantified Seebeck Coefficient for Thermogalvanic Energy Harvesting Relative to Alternative Iron Salts

In the emerging field of thermogalvanic energy conversion, azanium;iron;sulfate;hydrate-based electrolyte systems exhibit a distinct and quantifiable Seebeck coefficient that differs significantly from other iron salt systems [1]. Comparative electrochemical studies of four aqueous Fe(II)/Fe(III) salt systems reveal a Seebeck coefficient (Sₑ) of +0.18 ± 0.04 mV K⁻¹ for ammonium iron(II/III) sulfate at a temperature difference (ΔT) of 20 K [2]. This value is markedly lower than the +1.46 ± 0.02 mV K⁻¹ observed for acidified iron(II/III) trifluoromethanesulfonate under the same conditions, highlighting the profound influence of the anion and solution environment on thermoelectric performance [3]. The ammonium iron sulfate system thus offers a unique, well-defined baseline for applications where a lower Seebeck coefficient is desirable or for comparative studies of counter-ion effects on redox entropy [4].

Thermoelectrochemistry Energy Harvesting Redox Flow Batteries

Defined Crystallinity and Hydrate Purity Versus Amorphous or Mixed-Phase Ferric Salts

Azanium;iron;sulfate;hydrate crystallizes as a well-defined monoclinic double salt (space group P2₁/c) with discrete [Fe(H₂O)₆]²⁺ octahedral centers, a structure that has been precisely determined via single-crystal X-ray diffraction [1]. This structural uniformity stands in stark contrast to many commercial ferrous sulfate or ferric sulfate preparations, which often contain variable amounts of hydration water, amorphous phases, or basic iron(III) sulfates formed through partial oxidation and hydrolysis [2]. The mineral form of Mohr's salt, mohrite, exhibits characteristic XRD peaks at d-spacings of 4.2 Å (I/I₀ = 1.0), 3.79 Å (0.55), and 4.13 Å (0.55), providing a definitive fingerprint for phase identification and quality control [3]. Furthermore, the hexahydrate form is thermally stable up to ~100 °C, at which point it loses its water of crystallization in a defined manner, enabling precise gravimetric analysis and stoichiometric control in synthesis [4].

Crystallography Materials Science X-ray Diffraction

High Water Solubility with Insolubility in Ethanol: A Purification and Formulation Advantage

Azanium;iron;sulfate;hydrate exhibits a pronounced solubility differential between water and ethanol, a property that is leveraged for purification and controlled crystallization . At 20 °C, its solubility in water is approximately 26.4 g/100 g H₂O, increasing to 46 g/100 g H₂O at 40 °C, enabling facile recrystallization from hot aqueous solutions [1]. Critically, the compound is practically insoluble in ethanol, with negligible solubility reported in this solvent [2]. This contrasts with ferric ammonium sulfate (FAS, NH₄Fe(SO₄)₂·12H₂O), which, while also water-soluble, does not exhibit the same well-defined ethanol insolubility profile that facilitates clean separation and purification [3]. This property is exploited in laboratory preparations where the salt is precipitated from an aqueous solution by adding ethanol, yielding high-purity crystalline material suitable for analytical standards and materials synthesis [4].

Solubility Recrystallization Purification

Azanium;iron;sulfate;hydrate (Mohr’s Salt): Optimal Deployment Scenarios Based on Quantified Differentiation Evidence


Analytical Chemistry: Primary Standard for Standardizing Oxidizing Agents (KMnO₄, K₂Cr₂O₇, Ce(SO₄)₂)

Procure azanium;iron;sulfate;hydrate of ACS Reagent Grade (assay 98.5-101.5%) for the precise standardization of potassium permanganate, potassium dichromate, or ceric sulfate solutions in volumetric analysis. Its validated resistance to aerial oxidation ensures the Fe²⁺ concentration remains constant over time, eliminating the need for frequent re-standardization and reducing systematic error. This directly translates to more accurate determination of chemical oxygen demand (COD), chlorine content, and other oxidizable analytes in environmental and industrial quality control laboratories . The compound's high molar mass (392.14 g/mol) further facilitates accurate weighing, minimizing relative error during standard solution preparation .

Electrochemical Research: Defined Baseline for Thermogalvanic and Redox Flow Battery Studies

In thermoelectrochemical and redox flow battery research, utilize azanium;iron;sulfate;hydrate as a well-characterized source of Fe²⁺/Fe³⁺ redox couples. The established Seebeck coefficient of +0.18 ± 0.04 mV K⁻¹ provides a reproducible baseline for investigating the influence of electrolytes, additives, and electrode materials on thermogalvanic energy conversion efficiency [1]. Its use in vanadium/iron redox flow batteries as a negative electrolyte component is supported by its stable redox behavior and high aqueous solubility, enabling systematic optimization of battery performance without the confounding variable of iron salt degradation .

Materials Synthesis: High-Purity Precursor for Iron Oxide Nanoparticles and Heterogeneous Catalysts

Employ high-purity (≥99.9% metals basis) azanium;iron;sulfate;hydrate as a reliable precursor for synthesizing iron oxide nanoparticles with controlled size, morphology, and magnetic properties. The compound's crystallinity and precise Fe²⁺ content ensure reproducible stoichiometry in coprecipitation and hydrothermal synthesis routes . Its insolubility in ethanol enables effective purification of the precursor salt prior to synthesis, minimizing the introduction of impurities that could alter nanoparticle properties. This is particularly critical for biomedical applications such as MRI contrast agents and targeted drug delivery, where iron oxide purity and crystallinity are directly linked to performance and safety .

Educational Laboratories: Robust and Safe Reagent for Redox Titration Pedagogy

For academic laboratory instruction in quantitative analysis and inorganic chemistry, azanium;iron;sulfate;hydrate is the reagent of choice. Its low toxicity (LD50 oral rat > 3.25 g/kg) and non-hygroscopic nature make it safer and easier to handle than many alternative iron salts or strong oxidizing agents [2]. The compound's stable, pale blue-green crystalline appearance and well-defined stoichiometry allow students to reliably prepare standard solutions and perform redox titrations (e.g., with KMnO₄), reinforcing fundamental concepts of molarity, equivalence, and oxidation-reduction reactions with reproducible results [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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